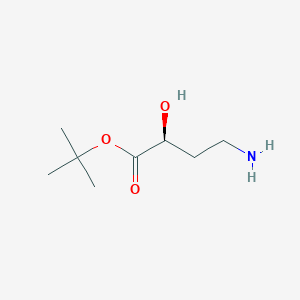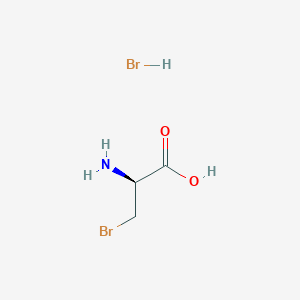
(2S)-2-amino-3-bromopropanoic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-bromopropanoic acid hydrobromide is a chemical compound with significant importance in various scientific fields. This compound is a derivative of amino acids, specifically a brominated version of alanine. It is often used in research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-bromopropanoic acid hydrobromide typically involves the bromination of alanine. One common method is the reaction of alanine with bromine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of hydrobromic acid as a brominating agent is common due to its effectiveness and availability.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-bromopropanoic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The amino group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino acid derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
科学的研究の応用
(2S)-2-amino-3-bromopropanoic acid hydrobromide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-amino-3-bromopropanoic acid hydrobromide involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding to target molecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their activity and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-3-iodopropanoic acid: Contains an iodine atom, leading to different reactivity and properties.
(2S)-2-amino-3-fluoropropanoic acid: Fluorinated version with unique chemical behavior.
Uniqueness
(2S)-2-amino-3-bromopropanoic acid hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C3H7Br2NO2 |
|---|---|
分子量 |
248.90 g/mol |
IUPAC名 |
(2S)-2-amino-3-bromopropanoic acid;hydrobromide |
InChI |
InChI=1S/C3H6BrNO2.BrH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1 |
InChIキー |
WNBAVWRITVBBEM-HSHFZTNMSA-N |
異性体SMILES |
C([C@H](C(=O)O)N)Br.Br |
正規SMILES |
C(C(C(=O)O)N)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
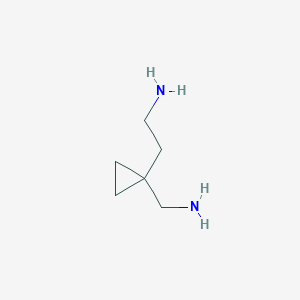
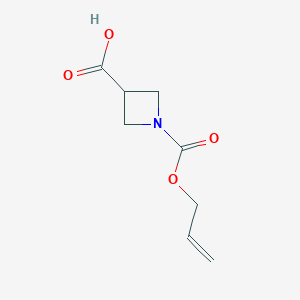
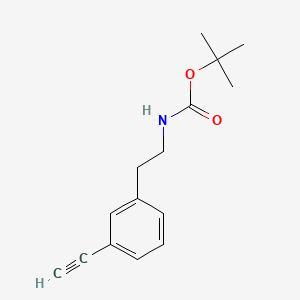
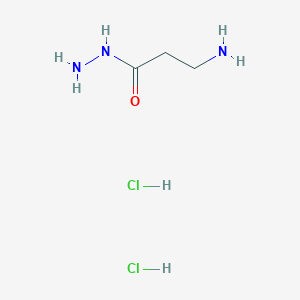
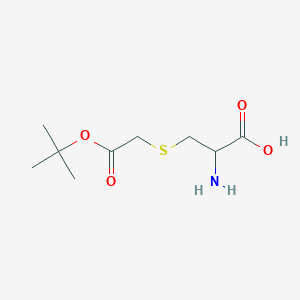
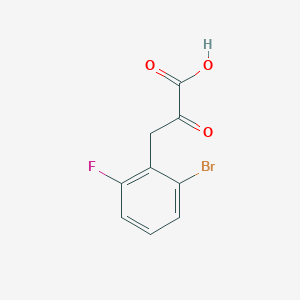
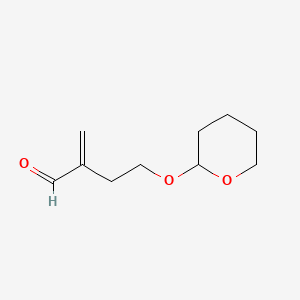
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)

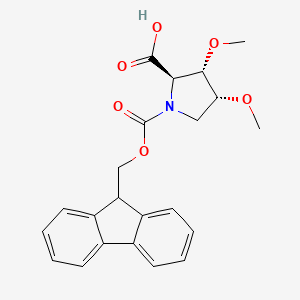
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)

